
3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a chemical compound characterized by a complex structure featuring isoxazole, pyrimidine, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide typically involves multiple steps, starting with the construction of the core isoxazole and pyrimidine rings. Common synthetic routes include:
Isoxazole Formation: : This can be achieved through the cyclization of 1,3-dicarbonyl compounds with hydroxylamine.
Pyrimidine Synthesis: : This usually involves the reaction of a β-ketoester with guanidine derivatives.
Sulfonamide Linkage:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure higher yields and consistent product quality. Optimal reaction conditions, such as temperature, solvent, and catalysts, are meticulously controlled.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, such as:
Reduction: : Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: : Both nucleophilic and electrophilic substitutions can occur at various positions on the compound's rings.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, KMnO₄
Reduction Reagents: : LiAlH₄, H₂/Pd-C
Substitution Reagents: : Alkyl halides, acyl chlorides
Major Products
Oxidation Products: : Ketones, aldehydes
Reduction Products: : Alcohols, amines
Substitution Products: : Various substituted derivatives based on the initial reactant
Applications De Recherche Scientifique
3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide has versatile research applications, such as:
Chemistry: : Used as a building block in synthetic organic chemistry to create more complex molecules.
Biology: : Functions as a ligand in binding studies for various biological targets.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, often enzymes or receptors. For instance, in medicinal contexts, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, leading to therapeutic effects. The compound's sulfonamide group is critical in forming hydrogen bonds with target biomolecules, stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as other sulfonamides or pyrimidine derivatives, 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Similar Compounds
Sulfonamides: : Sulfamethoxazole, Sulfadiazine
Pyrimidine Derivatives: : 5-Fluorouracil, Cytarabine
Hope this detailed article satisfies your curiosity about this compound! Anything else I can dive into for you?
Propriétés
IUPAC Name |
3,5-dimethyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-12-17(13(2)25-20-12)26(23,24)19-8-9-21-11-18-15(10-16(21)22)14-6-4-3-5-7-14/h3-7,10-11,19H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHXOOJNCWJAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866432.png)
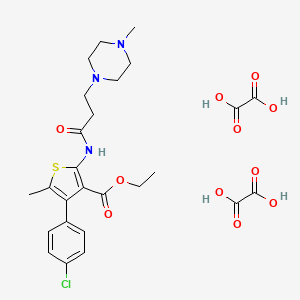
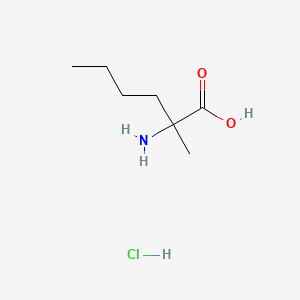
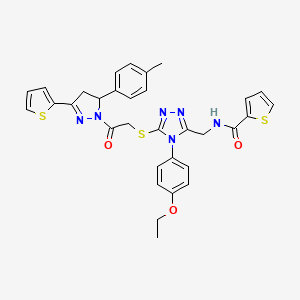
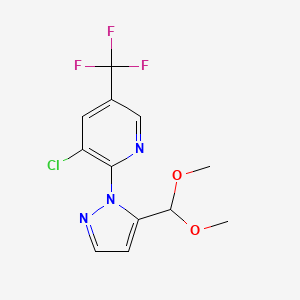
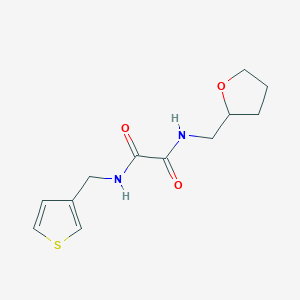
![1-[2-(morpholin-4-yl)ethyl]-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B2866440.png)
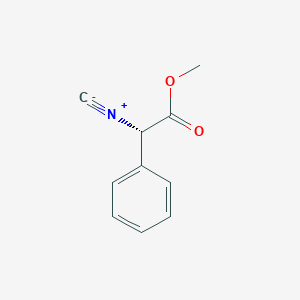
![2-[(4-isopropylphenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2866444.png)
![ethyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866446.png)
![1-(Prop-2-yn-1-yl)-4-[6-(pyrrolidin-1-yl)pyridazine-3-carbonyl]-1,4-diazepane](/img/structure/B2866450.png)
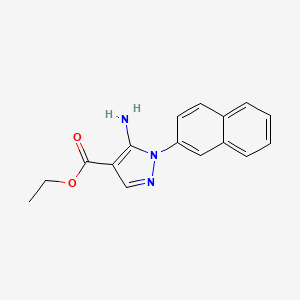
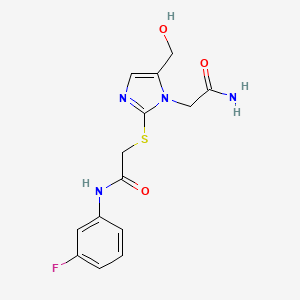
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2866454.png)
